molecular formula C11H23NO B13306462 3-[(1-Cyclohexylethyl)amino]propan-1-ol

3-[(1-Cyclohexylethyl)amino]propan-1-ol

Katalognummer: B13306462
Molekulargewicht: 185.31 g/mol
InChI-Schlüssel: AUMRFMCPUSSUHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1-Cyclohexylethyl)amino]propan-1-ol is a chemical compound with the molecular formula C11H23NO. It belongs to the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-Cyclohexylethyl)amino]propan-1-ol typically involves the reaction of 1-cyclohexylethylamine with 3-chloropropan-1-ol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 1-cyclohexylethylamine attacks the carbon atom bonded to the chlorine atom in 3-chloropropan-1-ol, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 3-[(1-Cyclohexylethyl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an alkylamine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen atom.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

3-[(1-Cyclohexylethyl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(1-Cyclohexylethyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

    3-aminopropan-1-ol: A primary amine and primary alcohol with similar structural features but lacking the cyclohexylethyl group.

    3-amino-3-cyclohexyl-propan-1-ol: Another compound with a cyclohexyl group but differing in the position of the amino group.

Uniqueness: 3-[(1-Cyclohexylethyl)amino]propan-1-ol is unique due to the presence of the cyclohexylethyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H23NO

Molekulargewicht

185.31 g/mol

IUPAC-Name

3-(1-cyclohexylethylamino)propan-1-ol

InChI

InChI=1S/C11H23NO/c1-10(12-8-5-9-13)11-6-3-2-4-7-11/h10-13H,2-9H2,1H3

InChI-Schlüssel

AUMRFMCPUSSUHZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CCCCC1)NCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.